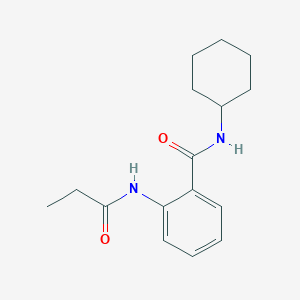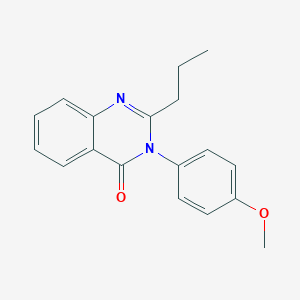![molecular formula C22H25ClN4 B378133 N-{3-[2-(4-chlorophenyl)-1H-imidazo[1,2-a]benzimidazol-1-yl]propyl}-N,N-diethylamine](/img/structure/B378133.png)
N-{3-[2-(4-chlorophenyl)-1H-imidazo[1,2-a]benzimidazol-1-yl]propyl}-N,N-diethylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{3-[2-(4-chlorophenyl)-1H-imidazo[1,2-a]benzimidazol-1-yl]propyl}-N,N-diethylamine is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry due to their ability to interact with various biological targets . This compound, in particular, features a unique structure that combines a chlorophenyl group with an imidazo[1,2-a]benzimidazole core, making it a subject of interest in various scientific research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[2-(4-chlorophenyl)-1H-imidazo[1,2-a]benzimidazol-1-yl]propyl}-N,N-diethylamine typically involves multiple steps, starting with the formation of the imidazo[1,2-a]benzimidazole core. This can be achieved through the condensation of o-phenylenediamine with an appropriate aldehyde or ketone under acidic conditions . The chlorophenyl group is then introduced via a substitution reaction, often using a chlorinated aromatic compound and a suitable base . Finally, the N,N-diethylpropan-1-amine moiety is attached through an alkylation reaction, using diethylamine and a suitable alkylating agent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of advanced purification techniques such as crystallization and chromatography to ensure the purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
N-{3-[2-(4-chlorophenyl)-1H-imidazo[1,2-a]benzimidazol-1-yl]propyl}-N,N-diethylamine can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogenated compounds, bases or acids, solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce amines or alcohols .
Aplicaciones Científicas De Investigación
N-{3-[2-(4-chlorophenyl)-1H-imidazo[1,2-a]benzimidazol-1-yl]propyl}-N,N-diethylamine has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of N-{3-[2-(4-chlorophenyl)-1H-imidazo[1,2-a]benzimidazol-1-yl]propyl}-N,N-diethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
Benzimidazole: A simpler structure with similar biological activities.
Imidazole: Another related compound with a wide range of applications in chemistry and biology.
Chlorophenyl derivatives: Compounds with similar substituents that exhibit comparable chemical reactivity.
Uniqueness
What sets N-{3-[2-(4-chlorophenyl)-1H-imidazo[1,2-a]benzimidazol-1-yl]propyl}-N,N-diethylamine apart is its unique combination of structural features, which allows it to interact with a broader range of biological targets and exhibit diverse biological activities . This makes it a valuable compound for scientific research and potential therapeutic applications .
Propiedades
Fórmula molecular |
C22H25ClN4 |
|---|---|
Peso molecular |
380.9g/mol |
Nombre IUPAC |
3-[2-(4-chlorophenyl)imidazo[1,2-a]benzimidazol-3-yl]-N,N-diethylpropan-1-amine |
InChI |
InChI=1S/C22H25ClN4/c1-3-25(4-2)14-7-15-26-21(17-10-12-18(23)13-11-17)16-27-20-9-6-5-8-19(20)24-22(26)27/h5-6,8-13,16H,3-4,7,14-15H2,1-2H3 |
Clave InChI |
OWGCZWUUDIKEQW-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCCN1C(=CN2C1=NC3=CC=CC=C32)C4=CC=C(C=C4)Cl |
SMILES canónico |
CCN(CC)CCCN1C(=CN2C1=NC3=CC=CC=C32)C4=CC=C(C=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[4-(benzyloxy)phenyl]-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B378050.png)
![2-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-3-(2-chloro-3-quinolinyl)acrylonitrile](/img/structure/B378052.png)
![4-[2-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenoxy]phthalonitrile](/img/structure/B378055.png)
![3-(4-methoxyphenyl)-5',5',6,6-tetramethylspiro[5,7-dihydro-3H-1-benzofuran-2,2'-cyclohexane]-1',3',4-trione](/img/structure/B378059.png)
![4-methyl-N-[2-(1-piperidinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B378060.png)
![N-[2-(1-piperidinylcarbonyl)phenyl]butanamide](/img/structure/B378061.png)
![N-(2-methylphenyl)-2-{[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B378064.png)


![3-[4-(diethylamino)anilino]indol-2-one](/img/structure/B378069.png)

![N-(2,5-dimethylphenyl)-N-[(9-ethyl-9H-carbazol-3-yl)methylene]amine](/img/structure/B378072.png)
![5-bromo-1H-indole-2,3-dione 3-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylhydrazone)](/img/structure/B378074.png)
![4-({4-[(4-Fluorobenzoyl)oxy]phenyl}sulfonyl)phenyl 4-fluorobenzoate](/img/structure/B378075.png)
